N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine
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Overview
Description
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol It is characterized by the presence of a methoxynaphthalene group attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine typically involves the reaction of 2-methoxynaphthalene with cyclopentanamine under specific conditions. One common method includes the use of a suitable base to deprotonate the amine, followed by nucleophilic substitution with the methoxynaphthalene derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of N-substituted cyclopentanamine derivatives.
Scientific Research Applications
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclopentanamine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[(2-methoxynaphthalen-1-yl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclopentane.
N-[(2-methoxynaphthalen-1-yl)methyl]piperidine: Contains a piperidine ring instead of cyclopentane.
N-[(2-methoxynaphthalen-1-yl)methyl]morpholine: Features a morpholine ring instead of cyclopentane.
Uniqueness
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine is unique due to its specific combination of a methoxynaphthalene group with a cyclopentanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-19-17-11-10-13-6-2-5-9-15(13)16(17)12-18-14-7-3-4-8-14/h2,5-6,9-11,14,18H,3-4,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYAJFXIRKIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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